(3S,4R)-4-[(2,4-dimethylphenyl)amino]oxolan-3-ol
Description
(3S,4R)-4-[(2,4-Dimethylphenyl)amino]oxolan-3-ol is a substituted oxolane (tetrahydrofuran) derivative featuring a stereospecific configuration at the 3S and 4R positions. The compound’s structure includes a 2,4-dimethylphenylamino substituent at the 4-position of the oxolane ring and a hydroxyl group at the 3-position.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(3S,4R)-4-(2,4-dimethylanilino)oxolan-3-ol |
InChI |
InChI=1S/C12H17NO2/c1-8-3-4-10(9(2)5-8)13-11-6-15-7-12(11)14/h3-5,11-14H,6-7H2,1-2H3/t11-,12-/m1/s1 |
InChI Key |
TYMHCIZTPSLFOI-VXGBXAGGSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)N[C@@H]2COC[C@H]2O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2COCC2O)C |
Origin of Product |
United States |
Biological Activity
(3S,4R)-4-[(2,4-dimethylphenyl)amino]oxolan-3-ol is a chiral organic compound notable for its unique tetrahydrofuran ring structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological macromolecules, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₇NO₂, with a molecular weight of 207.27 g/mol. The compound features a specific stereochemistry that may influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| Chiral Centers | 2 (3S, 4R) |
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities through several mechanisms:
- Inhibition of Protein Interactions : The compound has been studied for its ability to inhibit specific protein interactions critical for cancer cell survival. For instance, it has been shown to disrupt the interaction between MDM2 and p53, leading to the activation of apoptotic pathways in cancer cells .
- Binding Affinity Studies : Interaction studies have demonstrated that this compound binds effectively to various biological macromolecules. These interactions are crucial for understanding its therapeutic potential.
Case Studies and Research Findings
-
Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of this compound on different cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell growth in treated cells .
Cell Line IC50 Value (μM) Acute Lymphoblastic Leukemia (ALL) 0.3 - 0.4 Neuroblastoma (NB) 0.5 - 1.2 - Mechanistic Insights : Further mechanistic studies revealed that the compound's ability to induce apoptosis was linked to its role in modulating key signaling pathways involved in cell survival and proliferation .
- Comparative Analysis : In a comparative study with similar compounds, this compound demonstrated enhanced biological activity due to its specific substitution pattern and stereochemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds share structural motifs with (3S,4R)-4-[(2,4-dimethylphenyl)amino]oxolan-3-ol, differing primarily in substituents, stereochemistry, or ring modifications:
(3S,4R)-4-(Pyrrolidin-1-yl)oxolan-3-ol (CAS: 1932440-41-9)
- Structure: Replaces the 2,4-dimethylphenylamino group with a pyrrolidine ring.
- Applications : Used in medicinal chemistry as a scaffold for neurotransmitter analogs .
(2R,3R,4R,5R)-4-(Benzylamino)-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-5-[6-[[(4-methoxyphenyl)-diphenylmethyl]amino]purin-9-yl]oxolan-3-ol (CAS: 134934-71-7)
- Structure: A nucleoside analog with a benzylamino group, methoxyphenyl-diphenylmethyl protecting groups, and a purine base.
- Properties : Higher molecular weight (C57H52N6O5) and steric hindrance due to bulky substituents, limiting membrane permeability but enhancing binding specificity for nucleic acid targets .
(2S,3S,4R,5R)-5-[[(4-Fluorophenyl)methylamino]methyl]-4-[4-(4-fluorophenyl)piperazin-1-yl]-2-(hydroxymethyl)oxolan-3-ol
- Structure : Fluorinated phenyl and piperazine groups introduce strong electron-withdrawing effects and conformational rigidity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
